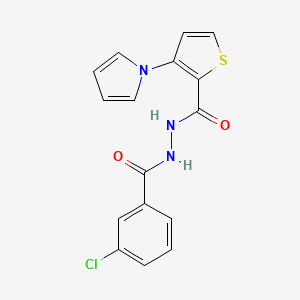

N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

描述

属性

IUPAC Name |

N'-(3-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-5-3-4-11(10-12)15(21)18-19-16(22)14-13(6-9-23-14)20-7-1-2-8-20/h1-10H,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBIMYUELKRUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the acylation of 3-chlorobenzoic acid with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions

N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

科学研究应用

N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Chemical Identity :

Regulatory Status :

- Classified as an experimental compound under the TSCA exemption for research and development (40 CFR 720.36).

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a broader class of thiophenecarbohydrazides with variable benzoyl and heterocyclic substituents. Below is a comparative analysis of structurally related derivatives:

Substituent Effects on Properties

- Halogenation: The 3-chloro substituent in the target compound balances lipophilicity and electronic effects.

- Polar vs. Non-Polar Groups: Methoxy (-OCH₃) substituents (e.g., 2-methoxybenzoyl) enhance solubility but may reduce membrane permeability compared to hydrophobic methyl or chloro groups .

生物活性

N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula: C₁₆H₁₂ClN₃O₂S

- Molecular Weight: 345.81 g/mol

- CAS Number: 672925-18-7

- MDL Number: MFCD01871537

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation.

The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds featuring similar thiophene and hydrazide moieties have been linked to the modulation of apoptotic pathways and cell cycle arrest.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, particularly against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus.

Efficacy Data

A study indicated that derivatives of thiophene compounds displayed promising larvicidal activity. The efficacy was quantified with LC₅₀ and LC₉₀ values, showcasing the potential for development into new insecticides.

| Compound | LC₅₀ (µM) | LC₉₀ (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Positive Control (Temephos) | <10.94 | TBD |

Antimicrobial Activity

In addition to anticancer and insecticidal effects, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiophene ring is often associated with enhanced bioactivity against various pathogens.

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Fluorine Chemistry, various derivatives were synthesized and tested against breast, colon, and lung cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be a candidate for further development as an anticancer agent .

Study 2: Insecticidal Evaluation

Research focusing on larvicidal activity against Aedes aegypti highlighted the importance of structural modifications in enhancing bioactivity. Compounds similar to this compound were shown to exhibit effective larvicidal properties without significant toxicity to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。